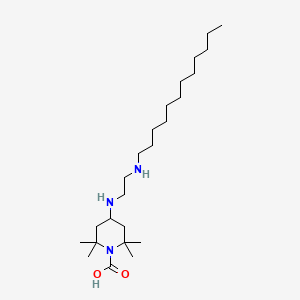
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N'-dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is a chemical compound with the molecular formula C27H48N2O3. It is known for its unique structural properties, which include a piperidine ring substituted with acetyl and dodecyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- typically involves the reaction of 1-acetyl-2,2,6,6-tetramethyl-4-piperidinol with dodecylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- involves its interaction with specific molecular targets. The acetyl and dodecyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular proteins. The piperidine ring plays a crucial role in binding to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-4-(3-dodecyl-2,5-dioxo-1-pyrrolidinyl)-2,2,6,6-tetramethylpiperidine
- 1-Acetyl-2,2,6,6-tetramethyl-4-piperidinol
- N,N-Diethyldodecanamide
Uniqueness
Ethanediamide, N-(1-acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-N’-dodecyl- is unique due to its combination of acetyl and dodecyl groups, which confer distinct physicochemical properties. Its stability, reactivity, and ability to interact with biological molecules make it a valuable compound in various research fields.
Properties
CAS No. |
114679-28-6 |
|---|---|
Molecular Formula |
C24H49N3O2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
4-[2-(dodecylamino)ethylamino]-2,2,6,6-tetramethylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C24H49N3O2/c1-6-7-8-9-10-11-12-13-14-15-16-25-17-18-26-21-19-23(2,3)27(22(28)29)24(4,5)20-21/h21,25-26H,6-20H2,1-5H3,(H,28,29) |
InChI Key |
QBZNGODVTPPCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNC1CC(N(C(C1)(C)C)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















